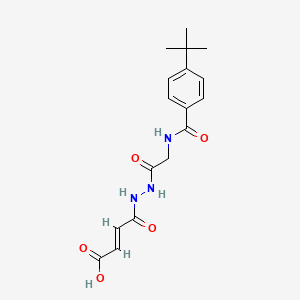
(E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid" is a derivative of 4-oxobut-2-enoic acid, which is a key structural motif in various heterocyclic compounds. The literature suggests that derivatives of 4-oxobut-2-enoic acid have been synthesized and characterized for their potential applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of 4-oxobut-2-enoic acid derivatives with various nucleophiles and reagents. For instance, the reaction with hydrogen peroxide can afford oxirane derivatives, which can further react with amino-thiadiazole to yield imidazolothiadiazole derivatives . Additionally, the reaction of 4-oxobut-2-enoic acid derivatives with sulfur reagents or phosphorous pentachloride can lead to the formation of various heterocyclic derivatives . These synthetic routes highlight the versatility of 4-oxobut-2-enoic acid derivatives as precursors for the synthesis of a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as single-crystal X-ray structural analysis . The presence of intramolecular hydrogen bonds and the conformation of protons within the molecules are key features that can be elucidated through these methods. The molecular geometries can also be optimized using computational methods like density functional theory (DFT) to predict the most stable conformations and tautomeric forms in solution .
Chemical Reactions Analysis
The chemical reactivity of 4-oxobut-2-enoic acid derivatives is influenced by their functional groups, which can participate in various chemical reactions. Acid-base dissociation and azo-hydrazone tautomerism are common in solution, with the extent of these equilibria being dependent on solvent composition and pH . Furthermore, these compounds can undergo Michael addition reactions with different nucleophiles, leading to the formation of novel heterocyclic structures with potential antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their acidity, solubility, and stability. The spectroscopic characterization provides insights into the electronic transitions and the nature of the bonds within the molecules. The interaction with DNA and biological screenings, such as antioxidant and antitumor activities, are also important aspects of their chemical properties, indicating their potential therapeutic applications .
Scientific Research Applications
Synthesis and Structure
The research into (E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid and related compounds focuses on their synthesis and structural analysis. These compounds are derived from substituted benzophenones and fluorenone, leading to various derivatives that serve as initial compounds for further synthesis, including 3-hydrazono-3H-furan-2-ones. This exploration reveals the potential of these compounds in creating a range of tautomeric forms with varying orientations of substituents, highlighting their versatility in chemical synthesis (Komarova et al., 2011).
Heterocyclic Compound Synthesis
Significant research has been conducted on the utility of related but-2-enoic acid derivatives for synthesizing novel heterocyclic compounds, particularly those with potential antibacterial activities. By employing these derivatives in reactions with various agents, researchers have been able to synthesize a variety of aroylacrylic acids, pyridazinones, and furanones derivatives. This demonstrates the compound's foundational role in developing new heterocyclic compounds with potential applications in medicinal chemistry (El-Hashash et al., 2015).
Hemostatic Activity
Further investigation into derivatives of 4-oxobut-2-enoic acid has unveiled their potential in influencing the blood coagulation system. By synthesizing specific derivatives and studying their effects on blood coagulation, researchers have identified compounds with high hemostatic activity and low acute toxicity. This highlights a promising avenue for developing new therapeutic agents that could aid in managing bleeding disorders (Pulina et al., 2017).
Analytical and Sensor Applications
The compound's derivatives have also found use in analytical chemistry, particularly in creating complexes that exhibit selective chromogenic and fluorogenic responses to specific ions. This has implications for developing novel sensors and assays that could be used in various scientific and industrial applications, demonstrating the compound's versatility beyond just synthetic chemistry (Hasan et al., 2013).
properties
IUPAC Name |
(E)-4-[2-[2-[(4-tert-butylbenzoyl)amino]acetyl]hydrazinyl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-17(2,3)12-6-4-11(5-7-12)16(25)18-10-14(22)20-19-13(21)8-9-15(23)24/h4-9H,10H2,1-3H3,(H,18,25)(H,19,21)(H,20,22)(H,23,24)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMMRUFTGKGXEM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
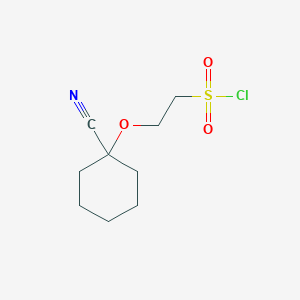
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)
![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)
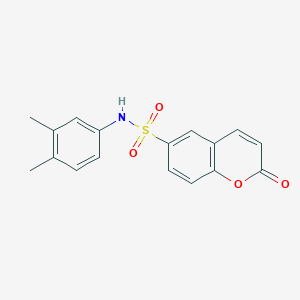
![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
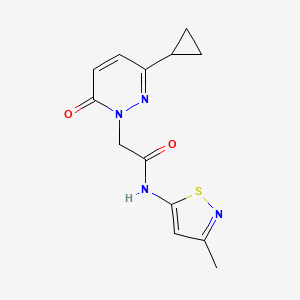
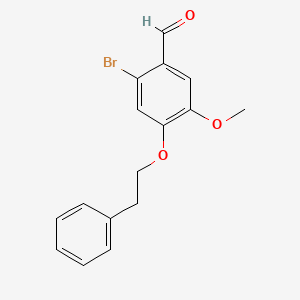
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)
![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)
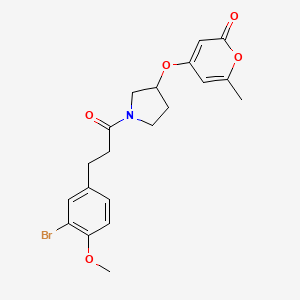
![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)